N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- is a heterocyclic compound that combines a thiazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. These methods may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase or other critical enzymes in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thiazolo[3,2-a]pyridines: Another class of thiazolo-pyridine compounds with different biological activities.
Uniqueness
Thiazolo[4,5-c]pyridin-2-amine, N-(phenylmethyl)- is unique due to its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse biological activities make it a valuable compound for research and development .
Properties
CAS No. |
62638-75-9 |
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Molecular Formula |
C13H11N3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzyl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-15-13-16-11-9-14-7-6-12(11)17-13/h1-7,9H,8H2,(H,15,16) |
InChI Key |
CHTNCGHSFDKLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=CN=C3 |
Origin of Product |
United States |
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